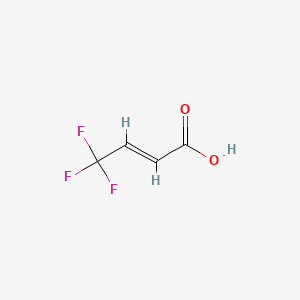

4,4,4-Trifluorocrotonic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4,4,4-trifluorobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBAYURFHCTXOJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289701 | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-94-0, 71027-02-6 | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluorocrotonic Acid and Its Derivatives

Direct Synthesis Approaches for 4,4,4-Trifluorocrotonic Acid

Direct synthesis focuses on the construction of the this compound molecule through targeted chemical reactions.

These methods involve the introduction of a carboxyl group or the concurrent introduction of fluorine and a carboxyl-related function.

Organic electrochemistry offers a sustainable approach to fluorination, using electric current as a traceless oxidant and minimizing reagent waste. Electrochemical fluorodecarboxylation has been demonstrated for the synthesis of fluoromethyl aryl ethers from aryloxyacetic acids. In this method, the aryloxyacetic acid is decarboxylated through an electrochemical process, followed by fluorination. The reaction typically uses a fluoride (B91410) source like Et₃N·5HF, which also serves as the supporting electrolyte, affording the desired products in good yields. While this specific application focuses on aromatic systems, the underlying principle of electrochemical decarboxylation followed by the introduction of a functional group represents a potential strategy for other classes of compounds.

A silver-catalyzed decarboxylative fluorination of malonic acid derivatives provides a versatile route to α-fluorocarboxylic acids. This method is notable for its tunable chemoselectivity. By carefully selecting the base and solvent, the reaction can be directed to yield either α-fluorocarboxylic acids (monofluorination) or gem-difluoroalkanes (difluorination). The reaction proceeds through a radical mechanism involving an α-carboxylic acid radical intermediate. This approach is valued for its use of accessible starting materials and its compatibility with a wide range of functional groups.

| Feature | Description |

| Reaction Type | Silver-Catalyzed Decarboxylative Fluorination |

| Substrate | Malonic Acid Derivatives |

| Key Reagent | Selectfluor™ (N-Fluorobis(phenyl)sulfonimide) |

| Catalyst | Silver Catalyst (e.g., AgNO₃) |

| Products | α-Fluorocarboxylic Acids or gem-Difluoroalkanes |

| Selectivity Control | Judicious choice of base and solvent |

| Mechanism | Involves an α-carboxylic acid radical intermediate |

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. For the synthesis of this compound, a logical precursor is the corresponding allylic alcohol, 4,4,4-trifluoro-2-buten-1-ol. The oxidation of primary allylic alcohols to carboxylic acids can be accomplished using various reagents.

One effective method is the Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid. This powerful oxidant efficiently converts primary alcohols to carboxylic acids. Another modern approach involves a two-step, one-pot procedure that merges a copper-catalyzed aerobic oxidation with a subsequent Lindgren oxidation using sodium chlorite (B76162) (NaClO₂). This protocol is efficient for converting allylic alcohols to their corresponding carboxylic acids under milder conditions. semanticscholar.orgrsc.orgwikipedia.org

General Reaction Scheme: CF₃CH=CHCH₂OH → [Oxidizing Agent] → CF₃CH=CHCOOH

The synthesis of α-fluorocarboxylic acids and their esters can be achieved through the reaction of ketene (B1206846) acetals with acetyl hypofluorite (B1221730) (AcOF). This electrophilic fluorination method circumvents challenges often associated with nucleophilic fluorination, such as elimination and rearrangement side reactions. In this process, a carboxylic acid or ester is first converted into its corresponding ketene silyl (B83357) acetal. This intermediate then reacts with AcOF, which is prepared directly from elemental fluorine, to yield the α-fluoro derivative in good yields. This method is particularly effective for α- and β-branched carboxylic acid derivatives that are resistant to other fluorination techniques.

Trifluoroacetic acid (TFA) and its derivatives, such as ethyl trifluoroacetate (B77799), are fundamental starting materials for constructing more complex trifluoromethyl-containing molecules. A common strategy involves using these C2 building blocks in carbon-carbon bond-forming reactions.

One prominent route is the Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate (B1210297), catalyzed by a strong base like sodium ethoxide, to produce ethyl 4,4,4-trifluoroacetoacetate. google.com This β-keto ester is a versatile intermediate. To arrive at this compound, this intermediate can be subjected to further reactions. For instance, a Wittig reaction using a phosphorane derived from a haloacetic acid (e.g., (carboethoxymethylene)triphenylphosphorane) could introduce the required double bond, followed by hydrolysis and decarboxylation. organic-chemistry.orglumenlearning.comwikipedia.org

Alternatively, a Reformatsky reaction provides another pathway. The reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc yields a β-hydroxy ester. wikipedia.org While not a direct route from ethyl trifluoroacetate itself, related strategies could build the carbon skeleton, which is then modified to the target acid. Trifluoroacetic anhydride (B1165640) (TFAA), readily synthesized by dehydrating TFA, is another key reagent used to introduce the trifluoroacetyl group in various syntheses. wikipedia.orggoogle.com

Carboxylation and Related Fluorination Reactions

Synthesis of Esters and Amides of this compound

The synthesis of esters and amides derived from this compound is a critical area of study, providing pathways to complex fluorinated molecules. These methods range from direct esterification to more complex multi-step reactions for producing amino-functionalized derivatives.

Esterification of this compound with Alcohols

The formation of esters from this compound and various alcohols is typically achieved through Fischer-Speier esterification. This acid-catalyzed condensation reaction is a fundamental process in organic chemistry. chemguide.co.ukyoutube.commasterorganicchemistry.com The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is often removed, or a large excess of the alcohol reactant is used. masterorganicchemistry.com For smaller, more volatile esters, the product can be distilled off as it forms, which also shifts the equilibrium to favor ester production. chemguide.co.uk

General Reaction Scheme: CF₃CH=CHCOOH + R'OH ⇌ CF₃CH=CHCOOR' + H₂O (in the presence of an acid catalyst)

This method is a straightforward approach to producing simple alkyl esters of this compound, which can then be used in further synthetic applications.

Preparation of 3-Amino-4,4,4-trifluorocrotonic Esters

3-Amino-4,4,4-trifluorocrotonic esters are important intermediates, particularly for the synthesis of pesticides and other biologically active substances. google.com Several methods for their preparation are known, often starting from trifluoroacetoacetic esters or their precursors.

A high-yield, two-stage process has been developed for the synthesis of 3-amino-4,4,4-trifluorocrotonic esters that can be conveniently performed as a "one-pot" reaction. google.com

Stage 1: Enolate Formation In the first stage, an alkyl trifluoroacetate is reacted with an alkyl acetate (e.g., methyl or ethyl acetate) in the presence of an alkali metal alkoxide, such as sodium or potassium ethoxide. google.comgoogle.com This reaction produces the alkali metal enolate of the corresponding trifluoroacetoacetic acid ester. google.comgoogle.com

| Reactant | Role | Example |

| Alkyl Trifluoroacetate | Trifluoroacetyl source | Ethyl trifluoroacetate |

| Alkyl Acetate | Acetyl source | Ethyl acetate |

| Alkali Metal Alkoxide | Base for enolate formation | Sodium ethoxide |

Stage 2: Amination The resulting enolate is then reacted directly, without purification, with a primary or secondary amine (or ammonia) in the presence of an acid. google.comgoogle.com This step yields the desired 3-amino-4,4,4-trifluorocrotonic ester. This method is noted for producing high yields with minimal by-products. google.com

A more direct and well-established method involves the reaction of 4,4,4-trifluoroacetoacetic esters with amines. google.com This process is conducted under dehydrating conditions to facilitate the formation of the enamine product. google.comgoogle.com

The reaction can be performed by heating the 4,4,4-trifluoroacetoacetic ester with an amine, optionally in the presence of an acid catalyst. google.com The removal of water as it is formed is crucial for driving the reaction to completion. googleapis.com

One variation of this method involves the thermolysis of an ammonium (B1175870) salt, which is formed in situ from the trifluoroacetoacetic ester and the amine. googleapis.com The thermolysis is carried out while removing the water of reaction, which can be achieved using an entraining agent or by passing an inert gas through the molten salt mixture in the absence of a solvent. googleapis.com This approach can lead to high yields and high purity of the final product. googleapis.com The reaction is typically conducted at temperatures between 60°C and 120°C and is usually complete within 1 to 24 hours. googleapis.com

Reaction Conditions for Amination of Trifluoroacetoacetic Esters

| Parameter | Details |

|---|---|

| Temperature | 60°C to 120°C googleapis.com |

| Reaction Time | 1 to 24 hours googleapis.com |

| Key Condition | Continuous removal of water google.comgoogleapis.com |

| Catalyst | Optionally, an acid catalyst may be used google.com |

| Solvents | Can be run neat or in solvents like cyclohexane, benzene, or alcohols googleapis.comgoogleapis.com |

The removal of water is a critical factor in the synthesis of 3-amino-4,4,4-trifluorocrotonic esters from trifluoroacetoacetic esters and amines. google.comgoogleapis.com This is because the reaction is an equilibrium process, and eliminating water shifts the equilibrium toward the desired enamine product. Dehydrating conditions are consistently cited as necessary for this transformation. google.comgoogle.com This can be accomplished through various means, such as azeotropic distillation with a suitable solvent or the use of chemical dehydrating agents. While the literature emphasizes the necessity of dehydration, specific details regarding the use of fatty acids for this purpose are not extensively documented in the surveyed sources.

The Michael-type addition, or conjugate addition, is a powerful method for the stereoselective synthesis of fluorinated β-amino acids and their derivatives. researchgate.net In this approach, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound like an ester of this compound.

This reaction can be used to introduce an amino group at the 3-position. When a chiral nucleophile, catalyst, or auxiliary is employed, the reaction can proceed with high stereoselectivity, yielding enantiomerically enriched fluorinated β-amino acids. researchgate.netflinders.edu.au For instance, the tandem conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by fluorination, has been used to prepare β-amino-α-fluoro esters stereoselectively. flinders.edu.au This general strategy is applicable to trifluorocrotonates for the synthesis of their corresponding β-amino derivatives. researchgate.net

Stereoselective and Regioselective Synthesis Strategies Involving this compound Precursors

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex fluorinated molecules. Methodologies involving precursors to this compound, such as 4,4,4-trifluorocrotonaldehyde, have been developed to install trifluoromethylated stereogenic centers with high fidelity.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically enriched compounds. Organocatalysis has emerged as a powerful tool for these transformations. For instance, the organocatalytic 1,4-addition of various nucleophiles to 4,4,4-trifluorocrotonaldehyde, a direct precursor to the target acid, yields products with a trifluoromethylated stereogenic center in high optical purity rsc.org. This approach has been successfully applied to the synthesis of the MAO-A inhibitor, befloxatone (B1667909) rsc.org.

Another significant approach involves the asymmetric synthesis of tri- and tetrasubstituted trifluoromethyl dihydropyranones through N-heterocyclic carbene (NHC) catalyzed redox processes. sci-hub.se This method allows for the introduction of various substituents at the C(5) position of the dihydropyranone ring system, starting from α,β-unsaturated trifluoromethylketones, which are structurally related to this compound. sci-hub.se

Chiral Catalyst Applications

The selection of an appropriate chiral catalyst is critical for achieving high stereoselectivity. Chiral pesticides, for example, often exhibit higher efficiency and lower toxicity in one enantiomeric form, highlighting the need for effective asymmetric catalysis nih.gov.

In the context of trifluoromethylated compounds, several catalyst systems have proven effective:

Chiral Brønsted Acids: These catalysts have been used in the asymmetric 6π electrocyclization of trifluoroacetaldehyde (B10831) hydrazones to produce enantiomerically enriched 3-trifluoromethyl-1,4-dihydropyridazines. nih.govresearchgate.net This strategy relies on the formation of chiral ion pairs to control the stereochemical outcome. nih.gov

N-Heterocyclic Carbenes (NHCs): Aminoindanol-derived NHC precatalysts have been successfully employed in cycloaddition reactions. In the synthesis of C(5)-substituted dihydropyranones from α,β-unsaturated trifluoromethylketones, an NHC precatalyst in the presence of cesium carbonate afforded the product in excellent diastereomeric ratio (>95:5 dr) and enantiomeric excess (99% ee). sci-hub.se

Chiral Phosphepines: A newer class of chiral phosphines, phosphepines, have been developed for catalytic asymmetric [3+2] cycloaddition reactions between allenes and olefins. This method generates cyclopentenes bearing heteroatom-substituted quaternary stereocenters and has shown good enantioselectivity and diastereoselectivity. nih.gov

The following table summarizes the performance of a specific NHC catalyst in the synthesis of C(5)-substituted dihydropyranones. sci-hub.se

| Entry | C(5) Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 1 | CH3 | 65 | >95:5 | 99 |

| 2 | Benzyl | 78 | >95:5 | >99 |

| 3 | Phenyl | 85 | >95:5 | >99 |

| 4 | p-MeOC6H4 | 91 | >95:5 | >99 |

| 5 | p-ClC6H4 | 81 | >95:5 | >99 |

Electrosynthesis for Stereocontrol

Electrosynthesis offers unique opportunities for controlling chemical reactions. While direct electrosynthesis for stereocontrol of this compound is not extensively documented, related precursors have been the subject of stereocontrolled electrocyclization reactions. A notable example is the chiral Brønsted acid-catalyzed asymmetric 6π electrocyclization of trifluoroacetaldehyde hydrazones. nih.govresearchgate.net This reaction proceeds through chiral ion pairs to yield enantiomerically enriched 3-trifluoromethyl-1,4-dihydropyridazines, demonstrating a powerful method for achieving stereocontrol in the synthesis of complex trifluoromethylated heterocycles. nih.gov

Palladium-catalyzed Reactions for Substituted Compounds

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the realm of organofluorine chemistry, palladium-catalyzed cross-coupling reactions are instrumental for creating substituted compounds. These reactions often involve the challenging activation of a carbon-fluorine (C–F) bond mdpi.com.

A key strategy involves the oxidative addition of a C–F bond of a perfluoroalkene, such as tetrafluoroethylene, to a palladium(0) complex. This process can be promoted by additives like lithium iodide, which facilitates the formation of a key trifluorovinyl palladium(II) intermediate mdpi.comresearchgate.net. This intermediate can then undergo transmetalation with an organometallic reagent (e.g., organoboronates or organozincs) and subsequent reductive elimination to form the desired substituted trifluorovinyl compound mdpi.comresearchgate.net. This fundamental approach provides a pathway for synthesizing a variety of substituted fluorinated alkenes, including derivatives structurally related to this compound.

More recent developments include the palladium-catalyzed ring-opening cross-coupling of gem-difluorinated cyclopropanes with gem-diborylalkanes. This method provides facile access to a diverse array of gem-diboryl-substituted fluorinated alkenes with high regio- and stereoselectivity under mild conditions nih.gov.

| Catalyst System | Reactants | Product Type | Key Feature |

| Pd(0)/PR3 | Tetrafluoroethylene + Arylboronates | α,β,β-Trifluorostyrenes | Base-free C-C coupling |

| Pd(0)/LiI | Tetrafluoroethylene + Diarylzincs | α,β,β-Trifluorostyrenes | LiI promotes C-F bond activation |

| Pd(0)/Ligand | gem-Difluorocyclopropane + gem-Diborylalkane | 2-Fluoroallylic gem-diboronic esters | High Z-stereoselectivity |

Novel Fluorinated Building Blocks and their Derivations from this compound

Derivatives of this compound and its precursors serve as versatile building blocks for constructing more complex nitrogen-containing organofluorine compounds, which are prevalent in pharmaceuticals and agrochemicals nih.gov.

Trifluoromethylated Hydrazones and Acylhydrazones

Trifluoromethylated hydrazones and acylhydrazones are potent nitrogen-containing fluorinated building blocks nih.govbeilstein-journals.org. These compounds are typically derived from precursors such as trifluoroacetaldehyde. Trifluoroacetaldehyde hydrazones can be considered equivalents of fluorine-containing azomethine imines in the presence of a Brønsted acid nih.govbeilstein-journals.orgbeilstein-journals.org.

Their utility is demonstrated in a variety of transformations:

Cycloaddition Reactions: They undergo [3+2] cycloaddition reactions with glyoxals to produce 4-hydroxy-3-trifluoromethylpyrazoles nih.govbeilstein-journals.org.

Synthesis of Hydrazonoyl Halides: Reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) yields trifluoromethylated hydrazonoyl halides. These halides are precursors to trifluoroacetonitrile (B1584977) imine, a reactive 1,3-dipole used extensively in synthesizing trifluoromethyl-containing heterocycles like 1,3,4-thiadiazoles nih.govbeilstein-journals.orgbeilstein-journals.org.

Hydrocyanation: Lewis acid-catalyzed hydrocyanation of trifluoromethylated acylhydrazones provides precursors for chiral fluorinated amino acids nih.govbeilstein-journals.org.

Mannich-type Reactions: Trifluoroacetaldehyde hydrazones can participate in stereoselective Mannich-type reactions to synthesize α-trifluoromethylamines researchgate.net.

These reactions underscore the value of trifluoromethylated hydrazones and acylhydrazones as versatile intermediates for accessing a wide range of complex fluorinated molecules. beilstein-journals.org

Trifluoromethylnitrones as Versatile Building Blocks

Trifluoromethylnitrones have emerged as powerful and versatile reagents in the synthesis of complex trifluoromethyl-containing molecules. Their utility in constructing this compound derivatives lies in their participation in [3+2] cycloaddition reactions, followed by subsequent ring-opening and functional group transformations.

A key synthetic strategy involves the reaction of a trifluoromethylnitrone with an appropriate alkene to form a trifluoromethylated isoxazolidine (B1194047). This cycloaddition proceeds with high regioselectivity, establishing the core carbon skeleton. The resulting isoxazolidine can then undergo reductive ring-opening, typically using reagents like zinc in acetic acid or catalytic hydrogenation, to yield a trifluoromethylated 1,3-amino alcohol.

The conversion of this 1,3-amino alcohol to the target unsaturated acid requires a two-step sequence. First, the primary alcohol is oxidized to a carboxylic acid. This can be achieved using a variety of oxidizing agents, with Jones reagent being a common choice for similar transformations. Following oxidation, an elimination reaction is induced to form the carbon-carbon double bond. This can be accomplished through dehydration of the secondary alcohol, often under acidic conditions, or by converting the alcohol to a good leaving group followed by base-induced elimination. This sequence provides a viable, albeit multi-step, pathway to this compound derivatives from trifluoromethylnitrones.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | [3+2] Cycloaddition | Trifluoromethylnitrone, Alkene | Trifluoromethylated Isoxazolidine |

| 2 | Reductive Ring-Opening | Zn/AcOH or H2/Catalyst | Trifluoromethylated 1,3-Amino Alcohol |

| 3 | Oxidation | Jones Reagent (CrO3/H2SO4) | Trifluoromethylated β-Amino Acid |

| 4 | Elimination | Acid catalyst, heat | This compound Derivative |

β-CF3-1,3-enynes as Fluorine-Containing Building Blocks

β-CF3-1,3-enynes are highly versatile building blocks in fluorine chemistry, enabling the construction of a wide array of trifluoromethylated carbocycles and heterocycles. A direct and efficient route to this compound from these precursors can be achieved through oxidative cleavage of the carbon-carbon multiple bonds.

Ozonolysis stands out as a powerful method for this transformation. The reaction of a β-CF3-1,3-enyne with ozone (O3) leads to the formation of an unstable ozonide intermediate, which upon workup, cleaves both the double and triple bonds. An oxidative workup, typically employing hydrogen peroxide (H2O2), is crucial to ensure the formation of carboxylic acids from the resulting fragments. byjus.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Specifically, the ozonolysis of a suitably substituted β-CF3-1,3-enyne, followed by treatment with hydrogen peroxide, will cleave the enyne system to yield a trifluoromethylated carboxylic acid fragment, which corresponds to this compound, and another carboxylic acid derived from the alkyne terminus. The simplicity of this one-pot cleavage makes it an attractive and direct method for the synthesis of the target compound. youtube.comlibretexts.org

| Starting Material | Reagents and Conditions | Product |

| β-CF3-1,3-enyne | 1. O3, -78 °C; 2. H2O2 | This compound |

2-Trifluoromethyl Allyl Chlorides from Photoredox-Catalyzed Chlorotrifluoromethylation

The development of photoredox catalysis has opened new avenues for the efficient synthesis of complex molecules under mild conditions. One such application is the chlorotrifluoromethylation of allenes to produce 2-trifluoromethyl allyl chlorides. These compounds serve as valuable electrophilic building blocks that can be converted into this compound derivatives.

The key transformation to convert 2-trifluoromethyl allyl chloride to the desired carboxylic acid is hydrocarboxylation. This reaction involves the addition of a carboxyl group across the double bond. Palladium-catalyzed carbonylation represents a highly effective method for this purpose. d-nb.infoorganic-chemistry.org

In a typical procedure, the 2-trifluoromethyl allyl chloride is reacted with carbon monoxide (CO) and water or an alcohol in the presence of a palladium catalyst. This process, often referred to as hydrocarboxylation or alkoxycarbonylation, respectively, introduces a carboxylic acid or ester functionality at the terminal carbon of the allyl system. The reaction proceeds with good regioselectivity, affording the β,γ-unsaturated carboxylic acid or ester, which in this case is a derivative of this compound. The use of phosphine-free palladium catalysts and low CO pressures makes this a practical and efficient method. d-nb.info

| Starting Material | Reaction | Reagents and Conditions | Product |

| 2-Trifluoromethyl Allyl Chloride | Palladium-Catalyzed Hydrocarboxylation | CO, H2O, Pd catalyst | This compound |

| 2-Trifluoromethyl Allyl Chloride | Palladium-Catalyzed Alkoxycarbonylation | CO, Alcohol, Pd catalyst | This compound Ester |

Chemical Reactivity and Transformation of 4,4,4 Trifluorocrotonic Acid

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4,4,4-trifluorocrotonic acid is activated towards nucleophilic attack and participates readily in various cycloaddition reactions due to the electron-withdrawing nature of the adjacent trifluoromethyl group.

Diels-Alder Reactions of this compound

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. libretexts.org In this reaction, this compound serves as a dienophile, reacting with conjugated dienes. The stereochemical outcome of these reactions is of significant interest.

Early research into its reactivity demonstrated that trans-4,4,4-trifluorocrotonic acid reacts with cyclopentadiene (B3395910) to yield a mixture of exo and endo adducts. The reaction produces a 2:1 ratio of the exo to the endo product, a deviation from the typical endo-rule often observed in Diels-Alder reactions. This preference for the exo isomer is attributed to the steric and electronic influences of the trifluoromethyl group.

In contrast, the reaction with furan (B31954) is highly stereospecific, yielding exclusively the endo adduct. This outcome is notable because Diels-Alder reactions involving furan are often reversible, which can lead to the thermodynamically more stable exo product. masterorganicchemistry.com The exclusive formation of the endo adduct in this case suggests a kinetically controlled process where the secondary orbital interactions, which favor the endo transition state, are dominant.

| Diene | Reaction Conditions | Product(s) | Product Ratio (Exo:Endo) | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Sealed tube, 175°C, 8h | 3-(Trifluoromethyl)-5-norbornene-2-carboxylic acid | 2:1 | bibliotekanauki.pl |

| Furan | Sealed tube, 100°C, 24h | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(trifluoromethyl)- | Exclusively Endo | bibliotekanauki.pl |

Nucleophilic Additions (e.g., Michael Addition with Amines, Alcohols, Thiols)

The electron-deficient β-carbon of this compound makes it an excellent Michael acceptor for the conjugate addition of various nucleophiles. masterorganicchemistry.comwikipedia.org This reaction is a key method for forming carbon-heteroatom bonds.

Amines : Primary and secondary amines readily add to the double bond of α,β-unsaturated carbonyl compounds. libretexts.orgprinceton.edulibretexts.org The reaction with derivatives of this compound, such as its esters, proceeds to form β-amino acid derivatives. These products are valuable intermediates in organic synthesis.

Alcohols : The addition of alcohols (oxa-Michael reaction) to activated alkenes is also a known transformation, typically requiring basic or acidic catalysis to proceed efficiently.

Thiols : Thiols are particularly effective nucleophiles for conjugate addition (thia-Michael reaction) and react with α,β-unsaturated systems, often under mild, base-catalyzed conditions, to form β-thioethers. organic-chemistry.org

While specific documented examples for this compound itself are sparse in readily available literature, its ester derivatives are known to undergo these transformations. For instance, ethyl 3-amino-4,4,4-trifluorocrotonate is a known compound used in the synthesis of herbicides, implying the successful conjugate addition of ammonia (B1221849) to the corresponding crotonate ester.

Cycloaddition Reactions

Beyond the [4+2] Diels-Alder reaction, the activated double bond of trifluoromethyl-substituted alkenes can participate in other cycloadditions, notably 1,3-dipolar cycloadditions. This class of reactions involves a 1,3-dipole reacting with a dipolarophile (in this case, the trifluorocrotonate system) to form a five-membered heterocyclic ring. mdpi.comchesci.com

Nitrones are common 1,3-dipoles used in these reactions. Their cycloaddition with trifluoromethylalkenes serves as a versatile method for synthesizing trifluoromethyl-substituted isoxazolidines. bibliotekanauki.pltandfonline.com These reactions often proceed with high regioselectivity, controlled by the electronic and steric properties of both the dipole and the dipolarophile. The trifluoromethyl group exerts a strong directing effect, leading to the preferential formation of one regioisomer. bibliotekanauki.pl

Aldol (B89426) Condensation

The term "Aldol Condensation" in the context of this compound refers to its role as an electrophilic acceptor in a Michael-type addition involving an enolate nucleophile. masterorganicchemistry.comwikipedia.org In a classical aldol reaction, an enolate reacts with an aldehyde or ketone. Here, the α,β-unsaturated system of the trifluorocrotonate acts as the electrophile in a conjugate addition, which is the first step of processes like the Robinson annulation.

The reaction involves the formation of an enolate from a ketone or other carbonyl compound using a base. This enolate then attacks the β-carbon of the 4,4,4-trifluorocrotonate. chemistrysteps.comyoutube.com The resulting product is a 1,5-dicarbonyl compound (or a related derivative), which can be a precursor for subsequent intramolecular cyclizations. The high electrophilicity of the β-carbon in this compound and its esters makes them excellent substrates for this carbon-carbon bond-forming reaction.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes reactions typical of this functional group, such as esterification and amidation.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard methods like the Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) and heat. operachem.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms drives the reaction toward the ester product. tcichemicals.comcerritos.edu

Amidation: Amides are typically synthesized from carboxylic acids by first converting the acid to a more reactive derivative, such as an acyl chloride. This compound can be converted to 4,4,4-trifluorocrotonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. asianpubs.org The resulting acyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the corresponding N-substituted 4,4,4-trifluorocrotonamide. chemguide.co.ukchemguide.co.uk This two-step sequence is a reliable and high-yielding method for amide bond formation.

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Alkyl 4,4,4-trifluorocrotonate |

| Amidation (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂) 2. Amine (RNH₂ or R₂NH), Base | 1. Reflux 2. Aprotic solvent, often at 0°C to room temp. | N-substituted 4,4,4-trifluorocrotonamide |

Electrophilic Aromatic Substitution Reactions Involving this compound

Electrophilic aromatic substitution is a fundamental reaction class for arenes, typically involving the attack of an electron-rich aromatic ring on a strong electrophile. masterorganicchemistry.com The reactivity of the electrophile can be significantly enhanced in the presence of a superacid.

Superacid Catalyzed Electrophilic Substitution with Arenes

In the presence of a Brønsted superacid like triflic acid (CF3SO3H), conjugated enones can be activated to participate in electrophilic aromatic substitution reactions with arenes. nih.gov This activation occurs through protonation of the carbonyl oxygen, and in some cases, subsequent protonation of the carbon-carbon double bond, leading to highly reactive dicationic species. nih.govresearchgate.net These superelectrophilic intermediates are capable of reacting with even weakly nucleophilic aromatic compounds. nih.govnih.gov The reaction of 5,5,5-trichloropent-3-en-2-one with arenes in triflic acid, for example, proceeds through initial hydroarylation of the double bond followed by cyclization. nih.gov

Formation of Trifluoromethylated Dihydrochalcones, Aryl Vinyl Ketones, and Indanones

The reaction of this compound with arenes in a superacid medium can lead to the formation of various trifluoromethylated products. The initial Friedel-Crafts type reaction would yield a trifluoromethylated dihydrochalcone. Subsequent transformations can lead to other valuable structures. For instance, aryl vinyl ketones can be synthesized from aryl methyl ketones via Mannich base hydrochlorides. mdpi.com

Furthermore, intramolecular cyclization of related structures can produce indanones. For example, 1-aryl-4,4,4-trichlorobut-2-en-1-ones undergo intramolecular transformation in triflic acid to yield 3-trichloromethylindan-1-ones. beilstein-journals.org A similar cyclization of the products from the reaction of this compound with arenes could be envisioned to form trifluoromethyl-substituted indanones. The synthesis of 1-indanones from 3-arylpropionic acids is a known transformation, often catalyzed by Lewis acids or under superacidic conditions. researchgate.netbeilstein-journals.org

| Reactant | Product | Catalyst/Conditions |

| 5,5,5-trichloropent-3-en-2-one and Arenes | 3-Methyl-1-trichloromethylindenes | CF3SO3H |

| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | 3-Trichloromethylindan-1-ones | CF3SO3H |

| 3-Arylpropionic acids | 1-Indanones | Tb(OTf)3 or Superacid |

| Aryl methyl ketones | Aryl vinyl ketones | Via Mannich reaction |

Derivatization for Complex Molecular Architectures

The trifluoromethyl group is a valuable moiety in medicinal chemistry, known to enhance properties like metabolic stability and binding affinity. nih.gov Consequently, this compound serves as a building block for more complex fluorinated molecules.

Synthesis of Fluorinated Amino Acids and Pharmaceuticals

Fluorinated amino acids are crucial for studying and engineering biopolymers and are attractive targets for biologically active compounds. chemistryviews.orgresearchgate.net The introduction of fluorine can significantly alter the properties of peptides and proteins. nih.gov Various synthetic strategies have been developed to access a wide range of fluorinated amino acids, including α, β, and γ-amino acids. nih.govrsc.org While direct fluorination of amino acids is one approach, the use of fluorinated building blocks is also common. rsc.org The trifluoromethyl group, in particular, is often incorporated into pharmaceutical candidates to improve their in vivo properties. nih.gov The development of efficient methods for introducing trifluoromethyl groups is an active area of research. eurekalert.orgsciencedaily.comorganic-chemistry.orgbeilstein-journals.orgresearchgate.netnih.gov

Formation of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals due to their unique properties. researchgate.nete-bookshelf.de The synthesis of these compounds is a major focus in organic and medicinal chemistry. taylorfrancis.comnih.gov A significant portion of FDA-approved small-molecule drugs contain a nitrogen heterocycle. researchgate.net Methodologies for constructing fluorinated heterocycles often involve the use of fluorinated starting materials. nih.gov For instance, trifluoroacetic acid is an industrially prepared starting material for trifluoromethylated compounds. nih.gov this compound can be envisioned as a precursor for various fluorinated heterocycles through cycloaddition reactions or other cyclization strategies. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of molecules in such transformations. nih.gov

Development of Fluorinated Polymers

A comprehensive review of scientific literature reveals a notable absence of direct research on the utilization of this compound as a monomer for the synthesis of fluorinated polymers. While the field of fluoropolymer chemistry is robust, with numerous studies on various fluorinated monomers, this compound itself does not appear to be a compound that has been directly polymerized or extensively investigated for this purpose.

The inherent chemical structure of this compound, featuring a carboxylic acid group and a trifluoromethyl-substituted double bond, suggests theoretical pathways for its inclusion in polymer structures. For instance, the carboxylic acid functionality could be chemically modified, such as through esterification, to yield a polymerizable monomer like a fluorinated acrylate (B77674) or methacrylate. These derivative monomers could then potentially undergo polymerization to form fluorinated polymers. However, specific research detailing such synthetic routes originating from this compound and the characterization of the resulting polymers is not documented in available scholarly articles.

Due to the lack of specific research findings on the direct application of this compound in polymer synthesis, a data table summarizing polymerization conditions, monomer reactivity, or polymer properties cannot be constructed. The current body of scientific literature does not provide the necessary experimental data to populate such a table.

Further research would be required to explore the potential of this compound as a building block for novel fluorinated polymers. Such studies would need to investigate its conversion into viable monomers and the subsequent polymerization kinetics and properties of the resulting materials.

Advanced Characterization Techniques and Computational Studies of 4,4,4 Trifluorocrotonic Acid and Its Analogues

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of 4,4,4-Trifluorocrotonic acid. Each method offers unique insights into the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound and its analogues, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. In the case of this compound, the spectrum would show signals for the two vinyl protons and the carboxylic acid proton. The coupling between the vinyl protons provides information about the stereochemistry (E/Z isomerism) of the double bond. For instance, in related compounds like ethyl 3-amino-4,4,4-trifluorocrotonate, the vinyl proton appears around 4.86 ppm. google.comgoogle.com The chemical shifts are significantly influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR: Carbon-13 NMR identifies the different carbon environments in the molecule. The spectrum for this compound would display distinct signals for the carbonyl carbon, the two olefinic carbons, and the trifluoromethyl carbon. The CF₃ carbon typically appears as a quartet due to coupling with the three fluorine atoms. In analogues such as ethyl 3-methylamino-4,4,4-trifluorocrotonate, the carbonyl carbon (COOEt) is observed around 168 ppm, the CF₃ carbon at 120 ppm (quartet), and the olefinic carbons at approximately 82 ppm and 148 ppm. google.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. It provides direct information about the fluorine environment. For this compound, a single signal would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift and coupling patterns in ¹⁹F NMR can offer insights into the electronic effects within the molecule.

The following table summarizes typical NMR data for an analogue of this compound.

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity |

| ¹H | Ethyl 3-amino-4,4,4-trifluorocrotonate google.comgoogle.com | 7.6 | Singlet (NH) |

| 4.86 | Singlet (CH) | ||

| 4.08 | Quartet (Ethyl CH₂) | ||

| 1.18 | Triplet (Ethyl CH₃) | ||

| ¹³C | Ethyl 3-amino-4,4,4-trifluorocrotonate google.comgoogle.com | 168 | (COOEt) |

| 147 | Quartet (C-NH₂) | ||

| 120 | Broad Quartet (CF₃) | ||

| 82 | Quartet (CH) | ||

| 59 | (Ethyl CH₂) | ||

| 14 | (Ethyl CH₃) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov These two methods are often used together as they provide complementary information based on different selection rules. spectroscopyonline.comkurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment. youtube.com For this compound, the IR spectrum would be characterized by several key absorption bands:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carbonyl group, expected around 1700-1725 cm⁻¹.

A C=C stretching band for the alkene group, usually appearing in the 1620-1680 cm⁻¹ region.

Strong C-F stretching bands, which are characteristic for fluorinated compounds and appear in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, the C=C double bond would likely show a strong Raman signal. The symmetric C-F stretching modes of the CF₃ group would also be Raman active. The complementarity is evident as the C=O stretch is typically stronger in IR, while the C=C stretch is often more intense in Raman spectra.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) | IR |

| C=O Stretch | Carbonyl | 1700-1725 | IR (strong) |

| C=C Stretch | Alkene | 1620-1680 | Raman (strong), IR (medium) |

| C-F Stretch | Trifluoromethyl | 1000-1400 | IR (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com This technique is particularly useful for compounds containing conjugated systems. utoronto.ca

This compound possesses an α,β-unsaturated carbonyl system, which is a chromophore that absorbs UV light. The primary electronic transition observed is the π → π* transition of the conjugated C=C-C=O system. The position of the maximum absorbance (λmax) is sensitive to the molecular structure and solvent. masterorganicchemistry.com The presence of the electron-withdrawing trifluoromethyl group is expected to influence the energy of the molecular orbitals, thereby affecting the λmax value. As conjugation increases in a system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a shift in absorption to longer wavelengths (a bathochromic shift). utoronto.ca

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (molecular weight: 140.06 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. cymitquimica.comfluorochem.co.uk The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). For this specific molecule, cleavage of the C-C bonds would also occur.

Based on data from related compounds like ethyl 3-amino-4,4,4-trifluorocrotonate (M⁺ = 183 amu) and its N-methyl derivative (M⁺ = 197 amu), characteristic fragments are observed. google.comgoogle.com For this compound, expected fragmentation could include:

Loss of •OH (m/z = 123)

Loss of •COOH (m/z = 95)

Loss of •CF₃ (m/z = 71)

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | [C₄H₃F₃O₂]⁺ | 140 | Molecular Ion |

| [M-OH]⁺ | [C₄H₂F₃O]⁺ | 123 | Loss of hydroxyl radical |

| [M-COOH]⁺ | [C₃H₂F₃]⁺ | 95 | Loss of carboxyl radical |

| [M-CF₃]⁺ | [C₃H₃O₂]⁺ | 71 | Loss of trifluoromethyl radical |

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating the properties of molecules at an atomic level, complementing experimental data.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. cmu.edu It allows for the calculation of various properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics like HOMO-LUMO energies. nih.govresearchgate.netnih.gov

For this compound, DFT calculations (often using functionals like B3LYP with a suitable basis set) can provide deep insights:

Structural Properties: DFT can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. This helps in understanding the planarity of the conjugated system and the orientation of the CF₃ and COOH groups.

Electronic Properties:

HOMO-LUMO Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. DFT can visualize the distribution of these frontier orbitals, showing, for example, that the π-system of the double bond and carbonyl group contributes significantly to both HOMO and LUMO.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show negative potential around the carbonyl oxygen and positive potential around the acidic hydrogen, guiding predictions about its intermolecular interactions and reaction sites.

Vibrational Analysis: DFT can calculate the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net

These computational studies provide a theoretical framework that enhances the interpretation of experimental spectroscopic data, leading to a comprehensive understanding of the chemical nature of this compound. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals provide insight into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). taylorandfrancis.com

For this compound, the molecular structure is characterized by a conjugated system involving the C=C double bond and the carbonyl group of the carboxylic acid, which is significantly influenced by the potent electron-withdrawing trifluoromethyl (-CF3) group. This substitution is expected to have a profound impact on the frontier orbitals compared to its non-fluorinated analogue, crotonic acid.

The HOMO is primarily associated with the π-system of the C=C double bond and the lone pair electrons on the carbonyl oxygen. It represents the most available electrons for donation in a chemical reaction. The LUMO, conversely, is the lowest energy orbital available to accept electrons and is typically localized on the π* antibonding orbitals of the conjugated system.

The strong inductive (-I) and hyperconjugative effects of the -CF3 group withdraw electron density from the entire molecule. emerginginvestigators.org This leads to a general stabilization (lowering of energy) of both the HOMO and LUMO. rsc.org The stabilization of the LUMO is particularly pronounced, making the molecule a better electron acceptor, or more electrophilic. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a larger gap implies higher kinetic stability and lower chemical reactivity. emerginginvestigators.org

Computational studies using Density Functional Theory (DFT) can precisely calculate the energies and visualize the distribution of these orbitals. For this compound, the HOMO is expected to have significant density on the C=C bond, while the LUMO will be distributed across the α,β-unsaturated carbonyl system, with a significant coefficient on the β-carbon, making it susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) | Description |

| HOMO Energy | ~ -7.5 to -8.5 | Represents the energy of the highest occupied molecular orbital; indicates nucleophilic character. The value is lowered by the electron-withdrawing -CF3 group. |

| LUMO Energy | ~ -1.5 to -2.5 | Represents the energy of the lowest unoccupied molecular orbital; indicates electrophilic character. The value is significantly lowered by the -CF3 group. |

| HOMO-LUMO Gap | ~ 5.0 to 7.0 | The energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a localized Lewis-like structure of chemical bonds and lone pairs. fluorine1.ru This technique provides a quantitative description of intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. nih.gov

In this compound, NBO analysis can elucidate the electronic effects of the trifluoromethyl group and the conjugated carboxylic acid moiety. Key interactions include:

Negative Hyperconjugation: A significant feature in fluorinated compounds is negative hyperconjugation. dntb.gov.ua In the -CF3 group, electron density from the C-C σ bond can delocalize into the antibonding σ* orbitals of the C-F bonds (σ(C-C) → σ*(C-F)). More importantly, hyperconjugation involving the fluorine lone pairs and adjacent antibonding orbitals can occur.

Conjugation Effects: The analysis reveals strong delocalization interactions within the π-system, such as from the π(C=C) orbital to the π*(C=O) orbital, which is characteristic of α,β-unsaturated carbonyl systems.

Inductive Effects: The NBO charges on the atoms quantify the electron-withdrawing nature of the -CF3 group, showing a significant positive charge on the C4 carbon and negative charges on the fluorine atoms. fluorine1.ru

These interactions are quantified by the second-order perturbation theory analysis of the Fock matrix within the NBO framework, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. nih.gov Higher E(2) values indicate stronger electronic delocalization. For this compound, significant E(2) values are expected for the interactions that define its conjugated and hyperconjugated electronic structure.

Table 2: Predicted Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

| π(C2=C3) | π(C1=O) | π-conjugation | High |

| LP(O) | π(C1=O) | Resonance in carboxyl group | Very High |

| σ(C3-C4) | σ(C-F) | Negative Hyperconjugation | Moderate |

| LP(F) | σ(C-C) | Hyperconjugation | Low to Moderate |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for understanding and predicting the reactive behavior of molecules, particularly for non-covalent interactions and electrophilic/nucleophilic attacks. researchgate.netresearchgate.net The MEP map is color-coded to visualize regions of different electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. wolfram.comlibretexts.org

For this compound, the MEP map would reveal several key features:

Negative Potential: The most negative region (deep red) would be concentrated around the carbonyl oxygen atom of the carboxylic acid group due to its high electronegativity and the presence of lone pairs. This site is the primary center for electrophilic attack and hydrogen bond acceptance. researchgate.net

Positive Potential: A strongly positive region (deep blue) would be located on the acidic proton of the hydroxyl group, highlighting its high propensity to be donated in acid-base reactions or to act as a hydrogen bond donor. researchgate.net

Influence of the -CF3 Group: The three fluorine atoms will create a region of moderate negative potential around themselves. However, their strong electron-withdrawing effect will also lead to a more positive potential on the adjacent C4 carbon and the rest of the carbon skeleton compared to the non-fluorinated analogue.

Conjugated System: The π-system of the C=C double bond will show a region of intermediate to slightly negative potential, which could be involved in reactions with certain electrophiles.

The MEP map provides a clear visual rationale for the molecule's reactivity, such as its acidity and its behavior in intermolecular interactions. nsf.gov

Reactivity Site Prediction via Fukui Functions

Conceptual Density Functional Theory (DFT) provides reactivity indices that help predict the most reactive sites within a molecule. Among these, the Fukui function, f(r), is particularly powerful as it describes the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de It allows for the identification of sites prone to nucleophilic, electrophilic, or radical attack.

There are three main types of condensed Fukui functions for an atom k:

f+k : for nucleophilic attack (electron acceptance). A higher value indicates a greater susceptibility to attack by a nucleophile.

f-k : for electrophilic attack (electron donation). A higher value indicates a greater susceptibility to attack by an electrophile.

f0k : for radical attack.

For this compound, an α,β-unsaturated system, the reactivity is complex. nih.govorganic-chemistry.org Fukui function analysis would be expected to predict the following:

Nucleophilic Attack (f+): The analysis would likely show high f+ values on both the carbonyl carbon (C1) and the β-carbon (C3). This is characteristic of α,β-unsaturated carbonyl compounds, indicating susceptibility to both 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon). The strong electron-withdrawing -CF3 group would enhance the electrophilicity of the conjugated system, likely making the β-carbon a very favorable site for attack by soft nucleophiles.

Electrophilic Attack (f-): The highest f- value is expected to be on the carbonyl oxygen atom, consistent with it being the most basic site and the location of protonation. The α-carbon (C2) might also show some propensity for electrophilic attack.

This analysis provides a more nuanced view of reactivity than MEP alone, helping to distinguish between different potential reaction pathways. chemrxiv.org

Simulation of Spectroscopic Data

Computational chemistry allows for the accurate simulation of various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR), which can be compared with experimental data to confirm molecular structures and understand their vibrational and electronic properties. core.ac.ukresearchgate.net DFT calculations are commonly employed for this purpose. nih.gov

Vibrational Spectra (IR and Raman): A frequency calculation on the optimized geometry of this compound would predict its vibrational modes. Key characteristic frequencies would include:

O-H stretch: A broad band typical for a hydrogen-bonded carboxylic acid.

C=O stretch: A strong absorption, likely at a higher wavenumber compared to non-conjugated acids due to the electronic effects.

C=C stretch: A characteristic band for the double bond within the conjugated system.

C-F stretches: A series of very strong absorption bands in the fingerprint region, which are characteristic of the -CF3 group.

NMR Spectra: NMR chemical shifts (δ) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

¹H NMR: Predictions would show distinct signals for the vinyl protons and the acidic proton of the carboxyl group. The chemical shifts of the vinyl protons would be influenced by the deshielding effect of both the carbonyl and trifluoromethyl groups.

¹³C NMR: The simulation would predict the chemical shifts for the four carbon atoms, with the carbonyl carbon appearing furthest downfield. The C4 carbon attached to the fluorine atoms would also be significantly affected.

¹⁹F NMR: A single signal (a singlet, assuming no coupling to vinyl protons) would be predicted for the three equivalent fluorine atoms of the -CF3 group.

These simulations are powerful for assigning experimental spectra and understanding how the molecular structure gives rise to the observed spectroscopic features. acs.org

Table 3: Predicted Characteristic Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Range | Notes |

| IR | ν(O-H) | 2500-3300 cm⁻¹ | Broad, characteristic of H-bonded dimer |

| IR | ν(C=O) | 1700-1725 cm⁻¹ | Strong, shifted by conjugation and -CF3 group |

| IR | ν(C=C) | 1640-1660 cm⁻¹ | Medium intensity |

| IR | ν(C-F) | 1100-1350 cm⁻¹ | Multiple very strong bands |

| ¹H NMR | -COOH | 10-12 ppm | Broad singlet |

| ¹H NMR | Vinyl H | 6.0-7.5 ppm | Doublets, influenced by electronegative groups |

| ¹⁹F NMR | -CF₃ | -60 to -75 ppm | Singlet (relative to CFCl₃) |

Prediction of Molecular Interactions

The physical properties and crystal structure of this compound are dominated by strong intermolecular interactions, primarily hydrogen bonding. acs.org Carboxylic acids are well-known to form highly stable centrosymmetric dimers in the solid state, in solution, and even in the gas phase, through a pair of O-H···O=C hydrogen bonds. researchgate.net

Computational studies can predict the geometry and stability of these dimers. The interaction energy can be calculated, confirming the significant stabilization afforded by the dual hydrogen bonds. Crystallographic studies have confirmed this behavior for this compound. The structure reveals that two molecules form a dimer through strong hydrogen-bonding interactions between their carboxylic acid groups. researchgate.net

Beyond the primary hydrogen bonding, other weaker interactions involving the fluorine atoms can also be computationally investigated:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly polar C=O and C-F bonds. These interactions contribute to the cohesive energy of the condensed phases.

The electron-withdrawing nature of the trifluoromethyl group can influence the strength of the primary O-H···O hydrogen bond. Studies on acetic acid versus trifluoroacetic acid have shown that the -CF3 group weakens the hydrogen bonding interaction in the dimer. ucl.ac.uk A similar, though perhaps less pronounced, effect would be expected for this compound compared to crotonic acid.

Computational Studies on Superacidic Protonation of this compound

Superacids are extremely acidic media capable of protonating even very weak bases, such as carbonyl groups. Computational studies can model the protonation of this compound in a superacid environment (e.g., HF-SbF₅).

The most likely site of protonation is the carbonyl oxygen atom, which is the most basic site in the molecule as indicated by MEP and Fukui function analyses. Protonation at this site would result in the formation of a resonance-stabilized oxocarbenium ion.

Computational modeling of this process would involve:

Geometry Optimization: Calculating the structure of the protonated species. The geometry of the carboxylic acid group would change significantly upon protonation, with the C=O bond lengthening and the C-OH bond shortening, reflecting the delocalization of the positive charge.

Charge Distribution Analysis: Using methods like NBO or Mulliken population analysis to determine how the positive charge is distributed across the protonated molecule. Significant positive charge would be expected on the carbonyl carbon and the added proton.

Energetics: Calculating the proton affinity of the molecule, which is a measure of its gas-phase basicity. The electron-withdrawing -CF3 group is expected to decrease the basicity of the carbonyl oxygen compared to non-fluorinated analogues, making protonation more difficult (i.e., requiring a stronger acid).

These theoretical studies provide fundamental insights into the behavior of fluorinated carboxylic acids in highly acidic environments, which is relevant to certain reaction mechanisms and catalytic processes.

Applications of 4,4,4 Trifluorocrotonic Acid in Specialized Chemical Synthesis

Pharmaceuticals and Medicinal Chemistry

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely used strategy in medicinal chemistry to enhance a drug's efficacy and pharmacokinetic profile. The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and enhance binding affinity to biological targets. mdpi.com 4,4,4-Trifluorocrotonic acid serves as a key intermediate for incorporating this crucial functional group into pharmaceutical candidates. nih.gov

Precursor for Fluorinated Active Pharmaceutical Ingredients

This compound is a fundamental starting material for the synthesis of more complex fluorinated molecules destined for pharmaceutical use. nih.gov The incorporation of the trifluoromethyl group can lead to significant improvements in a drug's properties, such as enhanced metabolic stability and better membrane permeability. mdpi.com The presence of the CF3 group can block metabolic pathways that would otherwise deactivate the drug, leading to a longer duration of action. mdpi.com

The value of trifluoromethylated compounds in pharmaceuticals is well-established, with the -CF3 group being a common feature in many approved drugs. mdpi.com The synthesis of these drugs often relies on the availability of versatile building blocks like this compound, which provide a reliable method for introducing the trifluoromethyl moiety.

Synthesis of Enzyme Inhibitors and Receptor Antagonists

The trifluoromethyl group is a critical component in the design of potent and selective enzyme inhibitors. Its strong electron-withdrawing properties can influence the acidity of nearby functional groups and participate in strong binding interactions within an enzyme's active site. For instance, trifluoromethyl-containing coumarin derivatives have been developed as selective inhibitors of human cytochrome P450 1A2, an enzyme involved in the metabolism of carcinogens. nih.gov While direct synthesis from this compound is not always documented, its structural motifs are relevant. The crotonamide structure, for example, is a known Michael acceptor used in the design of irreversible enzyme inhibitors.

Similarly, in the field of receptor antagonists, fluorinated compounds are of significant interest. The synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, used for treating migraines, often involves fluorinated intermediates to achieve high potency and favorable pharmacokinetic properties. nih.gov The development of corticotropin-releasing factor (CRF) receptor antagonists for stress-related disorders also utilizes small non-peptide molecules where fluorine substitution can play a key role in optimizing drug-like properties. mdpi.com this compound represents a potential starting material for creating novel structures with antagonist activity by providing the trifluoromethyl group which can enhance receptor binding and metabolic stability. mdpi.com

Development of Compounds for Neurological Disorders

The development of drugs targeting the central nervous system (CNS) presents unique challenges, particularly the need for molecules to cross the blood-brain barrier (BBB). The trifluoromethyl group can be instrumental in this context. By increasing a molecule's lipophilicity, the CF3 group can improve its ability to penetrate the BBB, a critical attribute for drugs intended to treat neurological disorders. mdpi.com

Furthermore, the metabolic stability conferred by the trifluoromethyl group is highly advantageous for CNS drugs, ensuring that they remain active in the brain for a sufficient duration. mdpi.com Research into neuroprotective agents for conditions like Parkinson's disease has explored various scaffolds, including 5-(4-pyridinyl)-1,2,4-triazoles, where the introduction of fluorine-containing groups is a common strategy for optimizing lead compounds. unime.it Although direct applications of this compound in this specific area are not widely published, its role as a key trifluoromethyl-containing building block makes it a valuable tool for synthesizing novel candidates for CNS disorders. enamine.netresearchgate.net

Design of Biologically Active Trifluoromethylated Compounds

The strategic incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, and this compound is a key provider of this moiety. The CF3 group can dramatically alter a molecule's physicochemical properties, leading to enhanced biological activity. hovione.com

Key Property Modifications by the Trifluoromethyl Group:

Increased Lipophilicity: The CF3 group is more lipophilic than a methyl group, which can improve a compound's ability to cross cellular membranes. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450s. mdpi.com

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable electrostatic interactions with protein targets, increasing binding affinity. mdpi.com

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

These modifications are crucial for transforming a moderately active compound into a potent drug candidate. The synthesis of N-trifluoromethyl compounds, which are valuable in medicinal chemistry, can be achieved through various methods, often starting from simple fluorinated precursors. mdpi.com

Agrochemicals and Crop Protection

In the agrochemical industry, the development of new and effective herbicides and insecticides is critical for global food security. Similar to pharmaceuticals, the introduction of fluorine into agrochemical molecules can significantly enhance their performance. nih.gov Trifluoromethyl-containing compounds are a major class of modern pesticides, valued for their high efficacy and target specificity.

Intermediates for Herbicides and Insecticides

This compound serves as a foundational building block for the synthesis of key agrochemical intermediates. A significant portion of modern herbicides and insecticides contain the trifluoromethyl group, which is often part of a heterocyclic ring system, such as pyridine. nih.govnih.gov These trifluoromethylpyridine (TFMP) derivatives have demonstrated potent activity as herbicides, insecticides, and fungicides. researchgate.netnih.gov

The synthesis of these complex agrochemicals often involves the construction of the heterocyclic ring using a smaller trifluoromethyl-containing building block. nih.gov Compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate, which can be derived from trifluoroacetic acid, are common starting materials for these cyclocondensation reactions. nih.govnih.gov The versatile chemical nature of this compound allows it to be a precursor for such essential trifluoromethylated intermediates. The presence of the CF3 group in the final pesticide molecule often leads to improved uptake by the target pest and increased stability in the field. enamine.net

Table 2: Examples of Agrochemicals Synthesized from Trifluoromethyl Building Blocks

| Agrochemical Name | Type | Key Intermediate Moiety |

|---|---|---|

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine researchgate.net |

| Flazasulfuron | Herbicide | Trifluoromethylpyridine researchgate.net |

| Chlorfluazuron | Insecticide | Trifluoromethylpyridine researchgate.net |

| Flonicamid | Insecticide | Trifluoromethylpyridine researchgate.net |

Modification of Biological Pathways in Pests

The incorporation of trifluoromethyl (–CF3) groups is a well-established strategy in the development of agrochemicals due to the unique properties this functional group imparts. The strong electron-withdrawing nature of the –CF3 group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block for creating new, highly active pesticides. wikipedia.orgsigmaaldrich.comacs.org The introduction of fluorine is a feature in approximately 50% of crop protection products currently under development. biesterfeld.no

While specific research on this compound's direct application in pest biological pathways is not extensively detailed in public literature, its potential lies in its use as a precursor for more complex molecules. The trifluoromethyl group is known to enhance the biological activity of compounds, and its inclusion in pesticide design is a significant approach for discovering highly active agents. acs.org For example, trifluoromethyl-containing compounds are used in systemic insecticides like Sulfoxaflor and various herbicides. wikipedia.org

The mechanism of action for such derived compounds often involves the disruption of critical biological pathways in pests. Fluorinated groups can increase the binding affinity of a molecule to its target enzyme or receptor, leading to enhanced efficacy. For instance, many modern insecticides function as nerve poisons or inhibitors of essential metabolic processes like lipid biosynthesis or mitochondrial electron transport. ufl.edu The unique stereoelectronic properties of the –CF3 group can be leveraged to design molecules that effectively interrupt these pathways. wikipedia.orgnih.gov The synthesis of novel insecticides often involves the transformation of trifluoromethyl-containing precursors into complex heterocyclic structures that form the core of the active ingredient. acs.orgnih.gov

Materials Science and Polymer Chemistry

Synthesis of Fluorinated Polymers with Enhanced Properties

This compound serves as a valuable monomer for the synthesis of fluorinated acrylic polymers. These polymers are typically produced through free-radical polymerization, a method common for both fluorinated and non-fluorinated acrylic monomers. rsc.orgyoutube.com The presence of the trifluoromethyl (–CF3) group on the polymer side chains imparts a unique combination of properties not found in their non-fluorinated counterparts. youtube.comresearchgate.net

The incorporation of –CF3 groups into the polymer structure leads to materials with:

Increased Thermal Stability : The strength of the carbon-fluorine bond enhances the polymer's resistance to high temperatures. researchgate.netperformanceplastics.com Fluorinated polyimides, for example, show insignificant weight loss at temperatures up to 550°C. rsc.org

Enhanced Chemical Resistance : The strong C-F bonds make the resulting polymers highly resistant to a wide array of solvents, acids, and bases. youtube.comperformanceplastics.com

Lower Surface Energy : This property results in surfaces that are both water and oil repellent (hydrophobic and oleophobic). youtube.comacs.org

Reduced Dielectric Constant : The introduction of fluorine lowers the polymer's dielectric constant, making these materials suitable for applications in microelectronics. researchgate.netrsc.org